N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, similar to the structure of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities, revealing that some possessed moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Protein-Tyrosine Phosphatase 1B Inhibition
Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, assessing their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). The study found that some derivatives were rapid reversible inhibitors of PTP-1B, indicating potential applications in treating diseases where PTP-1B plays a role, such as diabetes and obesity (Navarrete-Vázquez et al., 2012).
Growth Stimulant Properties
Knyazyan et al. (2013) reported the synthesis of novel 2‐amino‐(2‐thioxo‐3‐alkyl‐4‐methyl‐3H‐thiazol‐5‐yl)‐[1,3,4]thiadiazole derivatives and their growth stimulant activity. The synthesized compounds exhibited growth stimulant properties, with the activity of the most active derivatives in the range of 65–100% compared to heteroauxin, suggesting potential agricultural applications (Knyazyan et al., 2013).
Antiallergy Agents
Hargrave et al. (1983) explored N-(4-substituted-thiazolyl)oxamic acid derivatives for their antiallergy activity, finding that many analogues were significantly more potent than disodium cromoglycate in the rat PCA model. This suggests potential applications in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S3/c17-7(13-9-12-3-4-19-9)5-20-11-16-15-10(21-11)14-8(18)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDPLHAVOSFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
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